molecular formula C28H45NO3Si2 B13841598 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone

Cat. No.: B13841598
M. Wt: 499.8 g/mol
InChI Key: XMQKLTWAGRGSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone is a complex organic compound characterized by its unique structure, which includes benzyl, methyl, and tert-butyldimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl ring are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Ethanone Backbone:

    Final Assembly: The final step involves the coupling of the protected phenyl ring with the ethanone backbone under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyl(methyl)amino)-1-(3,4-dihydroxyphenyl)ethanone: Similar structure but lacks the tert-butyldimethylsilyl protection.

    2-(Benzyl(methyl)amino)-1-(3,4-dimethoxyphenyl)ethanone: Contains methoxy groups instead of tert-butyldimethylsilyl groups.

Uniqueness

The presence of tert-butyldimethylsilyl groups in 2-(Benzyl(methyl)amino)-1-(3,4-bis((tert-butyldimethylsilyl)oxy)phenyl)ethanone provides unique properties, such as increased stability and resistance to hydrolysis, making it distinct from similar compounds.

Properties

Molecular Formula

C28H45NO3Si2

Molecular Weight

499.8 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethanone

InChI

InChI=1S/C28H45NO3Si2/c1-27(2,3)33(8,9)31-25-18-17-23(19-26(25)32-34(10,11)28(4,5)6)24(30)21-29(7)20-22-15-13-12-14-16-22/h12-19H,20-21H2,1-11H3

InChI Key

XMQKLTWAGRGSLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C(=O)CN(C)CC2=CC=CC=C2)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.